Chemical structure of 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid
Chemical structure of 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid
This guide provides a rigorous technical analysis of 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid , a highly specialized intermediate used in the design of advanced pharmaceuticals, particularly kinase inhibitors and liquid crystal materials.
Structural Architecture, Synthetic Methodology, and Reactivity Profile[1]
Chemical Identity & Structural Logic
This compound represents a "privileged scaffold" in medicinal chemistry, combining a protected phenol, a halogen handle, and a boronic acid within a fluorinated core. Its utility stems from the orthogonality of its functional groups, allowing for sequential, regioselective bond formations.
Physicochemical Profile[2][3]
| Property | Value / Description |
| Molecular Weight | 342.93 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 147–152 °C (Decomposes) |
| Acidity (pKa) | ~7.5 (Boronic acid), ~26 (C-H between Fluorines, precursor) |
| Solubility | Soluble in DMSO, MeOH, THF; Sparingly soluble in water |
| Stability | Hygroscopic; prone to protodeboronation under strong basic heating |
Structural Analysis: The "2,6-Difluoro" Effect
The 2,6-difluoro substitution pattern is not merely decorative; it serves three critical electronic and steric functions:
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Metabolic Stability: The C-F bonds block metabolic oxidation at the ortho-positions, a common clearance pathway for phenyl rings.
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Lipophilicity Modulation: Fluorine substitution alters the logP, often improving membrane permeability of the final drug candidate.
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Conformational Locking: In biaryl systems formed via Suzuki coupling, the ortho-fluorines induce a twisted conformation (dihedral angle >40°) relative to the coupled ring, which is often required to fit into restricted enzyme binding pockets.
Synthetic Strategy: The "Directed Ortho Metalation" (DoM) Route[4]
The synthesis of this molecule is a textbook example of regioselective lithiation controlled by the cooperative directing effects of fluorine atoms.
Retrosynthetic Logic
Direct bromination of a boronic acid is feasible but often leads to mixtures. The preferred industrial route builds the carbon skeleton first, installing the boronic acid last via cryogenic lithiation.
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Precursor: 1-Benzyloxy-2-bromo-4,6-difluorobenzene.
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Key Reaction: Lithium-Hydrogen exchange (deprotonation) rather than Lithium-Halogen exchange.
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Selectivity: The proton at position 5 (between two fluorines) is significantly more acidic (pKa ~26) than other aromatic protons due to the inductive withdrawal of the two flanking fluorine atoms.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway leveraging the acidity of the C-H bond flanked by fluorine atoms (C5 relative to phenol).
Detailed Experimental Protocols
Safety Note: Organolithium reactions require strictly anhydrous conditions and inert atmosphere (Argon/Nitrogen). Bromine is corrosive and toxic.
Step 1: Regioselective Bromination
Objective: Install bromine ortho to the hydroxyl group.
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Dissolve 2,4-difluorophenol (1.0 eq) in Glacial Acetic Acid.
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Add Bromine (1.05 eq) dropwise at 0–5 °C. The directing effects of OH (ortho/para) and F (ortho/para) compete, but the position ortho to OH and meta to F (position 6) is electronically favored and sterically accessible.
-
Stir at RT for 2 hours.
-
Quench with aqueous Na₂S₂O₃ to remove excess bromine. Extract with DCM.[1]
-
Result: 2-Bromo-4,6-difluorophenol (Note: Numbering changes based on priority, but chemically Br is adjacent to OH).
Step 2: Benzyl Protection
Objective: Mask the phenol to prevent interference with lithiation.
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Suspend 2-Bromo-4,6-difluorophenol (1.0 eq) and K₂CO₃ (1.5 eq) in DMF.
-
Add Benzyl bromide (1.1 eq) dropwise.
-
Heat to 60 °C for 4 hours.
-
Workup: Pour into water, extract with EtOAc.
-
Result: 1-Benzyloxy-2-bromo-4,6-difluorobenzene.
Step 3: Cryogenic Lithiation & Borylation (The Critical Step)
Objective: Install the boronic acid at the position between the two fluorines.
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Setup: Flame-dry a 3-neck flask. Flush with Argon.
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Reagent: Dissolve Diisopropylamine (1.1 eq) in dry THF at -78 °C. Add n-BuLi (1.1 eq) to generate LDA in situ. (Alternatively, use commercial LDA).
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Substrate Addition: Add solution of 1-Benzyloxy-2-bromo-4,6-difluorobenzene in THF dropwise to the LDA solution at -78 °C.
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Trapping: After 30-60 mins, add Triisopropyl borate (B(OiPr)₃) or Trimethyl borate (1.2 eq) rapidly.
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Hydrolysis: Allow to warm to RT, then quench with 1N HCl.
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Purification: The boronic acid may precipitate or require extraction. Recrystallize from Acetonitrile/Water.
Reactivity Profile & Applications
Orthogonality in Cross-Coupling
This molecule is a bifunctional monomer . It contains both a nucleophile (Boronic acid) and an electrophile (Bromide).
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Risk: Self-polymerization if Pd(0) and base are added without a coupling partner.
-
Strategy:
-
Suzuki Coupling (First Pass): Use the Boronic Acid to couple with an Aryl Iodide or electron-deficient Aryl Chloride. The Br on the scaffold is less reactive than the external Iodide.
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Suzuki/Buchwald (Second Pass): After the first coupling, the Br remains available for a second functionalization.
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Functional Group Interconversion (FGI) Map
Figure 2: Primary reaction pathways. Note that Hydrogenolysis of the benzyl group will also reduce the C-Br bond; therefore, deprotection is usually done using BBr3 or acid if the Bromine must be retained.
Handling, Stability & Storage
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Protodeboronation: Polyfluorinated boronic acids are relatively stable, but heating in strong aqueous base can lead to C-B bond cleavage (replacing B with H). Use mild bases (K₃PO₄, Cs₂CO₃) in non-aqueous or minimal water systems (e.g., Dioxane/Water 9:1) for couplings.[6][7]
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Dehydration: The compound exists in equilibrium with its boroxine (cyclic trimer anhydride). This is normal and does not affect reactivity; the monomer reforms in the presence of water/base during reaction.
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Storage: Store at 2–8 °C under inert gas.
References
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Sigma-Aldrich. Product Specification: 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid (CAS 1451393-14-8).Link
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Coe, P. L., et al. (1995).[8] "The lithiation of fluorinated benzenes and its dependence on solvent and temperature." Journal of the Chemical Society, Perkin Transactions 1, 2729-2737.[8] (Establishes the regioselectivity of lithiation between fluorine atoms). Link
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Mongin, F., & Schlosser, M. (1996). "Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes." Tetrahedron Letters, 37(36), 6551-6554.[9] (Foundational work on DoM in the presence of halogens). Link[9]
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Miyaura, N., & Suzuki, A. (1995).[10] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. (General Suzuki coupling protocols). Link
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- 9. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
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